molecular formula C9H4F3NO B2846091 4-Formyl-2-(trifluoromethyl)benzonitrile CAS No. 101066-58-4

4-Formyl-2-(trifluoromethyl)benzonitrile

Cat. No.: B2846091
CAS No.: 101066-58-4
M. Wt: 199.132
InChI Key: DNBOMVSHDQDYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C9H4F3NO . It is used as a pharmaceutical intermediate and is also used for the synthesis of diphenylthioethers .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reaction of 3-nitro-4-chlorobenzotrifluoride, prussiate, catalyst I, catalyst II, and solvent N-methyl pyrilidone under nitrogen protection . The reaction is heated under mechanical stirring, with the temperature of the reaction controlled at 185-195°C .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzonitrile group with a formyl group at the 4-position and a trifluoromethyl group at the 2-position .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can react with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 199.13 g/mol . It is insoluble in water but soluble in methanol .

Scientific Research Applications

Electrolyte Additive for High Voltage Lithium Ion Batteries

One significant application of 4-Formyl-2-(trifluoromethyl)benzonitrile derivatives is in the field of energy storage, particularly as an electrolyte additive in lithium-ion batteries. A study by Huang et al. (2014) demonstrated that 4-(Trifluoromethyl)-benzonitrile (4-TB) improves the cyclic stability and capacity retention of LiNi 0.5 Mn 1.5 O4 cathodes in high voltage lithium ion batteries. The addition of 4-TB led to the formation of a protective film on the cathode, enhancing the battery's performance by preventing electrolyte oxidation and manganese dissolution. This finding suggests that this compound and its derivatives could play a crucial role in developing more durable and efficient high voltage lithium-ion batteries (Huang et al., 2014).

Organic Frameworks and Catalysis

Another application area is in the development of covalent organic frameworks (COFs) and catalysis. The structural properties of this compound make it an excellent building block for creating COFs with hydrazone linkages. Uribe-Romo et al. (2011) synthesized highly crystalline COFs that exhibited excellent chemical and thermal stability and were permanently porous. These materials have potential applications in gas storage, separation technologies, and catalysis, highlighting the compound's versatility in material science (Uribe-Romo et al., 2011).

Photovoltaic Applications

In the realm of renewable energy, derivatives of this compound have found applications in improving the efficiency of polymer solar cells. Jeong et al. (2011) investigated the effects of a perfluorinated compound, specifically 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), as an additive in polymer solar cells. The addition of ATMB resulted in enhanced power conversion efficiency by facilitating the ordering of polymer chains, thus increasing the absorbance and hole mobility of the active layer. This study demonstrates the potential of this compound derivatives in optimizing the performance of photovoltaic devices (Jeong et al., 2011).

Safety and Hazards

4-Formyl-2-(trifluoromethyl)benzonitrile is considered hazardous. It is harmful if swallowed, inhaled, or comes into contact with skin . Therefore, it is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Properties

IUPAC Name

4-formyl-2-(trifluoromethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(5-14)1-2-7(8)4-13/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBOMVSHDQDYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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